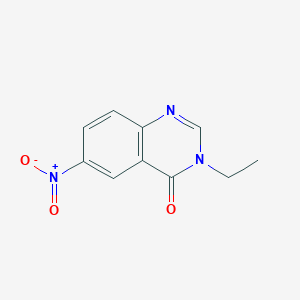

3-ethyl-6-nitroquinazolin-4(3H)-one

Overview

Description

3-Ethyl-6-nitroquinazolin-4(3H)-one (CAS: 78875-00-0) is a quinazolinone derivative with a molecular weight of 219.20 g/mol. Quinazolinones are nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, analgesic, and antitumor properties . The compound features a nitro group at position 6 and an ethyl substituent at position 3, which may influence its electronic, steric, and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-nitroquinazolin-4(3H)-one typically involves the following steps:

Nitration of Quinazolinone: The starting material, quinazolinone, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Alkylation: The nitrated quinazolinone is then subjected to alkylation using ethyl iodide in the presence of a strong base such as potassium carbonate to introduce the ethyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

Reduction: 3-ethyl-6-aminoquinazolin-4(3H)-one.

Substitution: Various substituted quinazolinones depending on the nucleophile used.

Oxidation: 3-carboxy-6-nitroquinazolin-4(3H)-one.

Scientific Research Applications

Anticancer Properties

3-Ethyl-6-nitroquinazolin-4(3H)-one has demonstrated significant anticancer activity. Studies have shown that derivatives of quinazolinone compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, research indicates that this compound can inhibit the activity of epidermal growth factor receptor (EGFR), a key player in many cancers .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with tumor growth. It has been observed to induce apoptosis (programmed cell death) in various cancer cell lines, making it a candidate for further development as an anticancer agent .

Synthesis and Derivatives

Synthesis Methods

The synthesis of this compound typically involves condensation reactions of appropriate starting materials under controlled conditions. For example, it can be synthesized from 2-amino-4-nitrobenzoic acid and ethyl isocyanate under specific temperature and solvent conditions .

Derivatives and Modifications

The modification of the quinazolinone structure has led to the discovery of various derivatives that enhance its biological activity. For example, structural changes at the nitrogen or carbon positions can yield compounds with improved potency against specific cancer types or reduced toxicity profiles .

Applications in Drug Development

Pharmaceutical Formulations

Due to its promising biological activities, this compound is being explored for incorporation into pharmaceutical formulations aimed at treating cancer. Its ability to target EGFR makes it a valuable candidate for combination therapies with existing chemotherapeutics, potentially improving treatment outcomes for patients .

In Vitro and In Vivo Studies

Extensive in vitro studies have been conducted to evaluate the efficacy of this compound against various cancer cell lines. In vivo studies using animal models are also crucial for assessing pharmacokinetics, bioavailability, and therapeutic windows before clinical trials can commence .

Material Science Applications

Nanotechnology

In addition to its medicinal applications, this compound has potential uses in nanotechnology. Its unique chemical structure allows it to be utilized as a building block for creating nanomaterials with specific properties tailored for drug delivery systems or diagnostic applications.

Polymer Chemistry

The compound can also serve as a functional monomer in polymer chemistry, contributing to the development of new materials with enhanced mechanical properties or responsiveness to stimuli .

Mechanism of Action

The mechanism of action of 3-ethyl-6-nitroquinazolin-4(3H)-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Pharmacological and Physicochemical Properties

- Substituent Effects: Nitro Group Position: The 6-nitro substitution is common in analogs with reported antimicrobial and antitumor activities. Position 3 Substituents: The ethyl group in the target compound is less bulky than the benzyl group in 3-benzyl-6-nitroquinazolin-4(3H)-one (281.27 g/mol), suggesting improved membrane permeability compared to bulkier analogs . Halogenated Derivatives: 7-Fluoro-6-nitroquinazolin-4(3H)-one (CAS: 162012-69-3) demonstrates how electronegative substituents at position 7 can influence reactivity and stability .

- Biological Activity: Analgesic quinazolinones (e.g., 2-methyl and 2-phenyl derivatives) show that substituents at position 2 significantly modulate activity. For instance, a phenyl group at position 2 increases analgesic efficacy compared to methyl . 3-Hydroxy-2,3-dihydroquinazolin-4(1H)-one derivatives exhibit antibiofilm activity against Acinetobacter baumannii, highlighting the role of hydroxyl groups in biological interactions .

Crystallographic and Spectroscopic Insights

- 5-Nitroquinazolin-4(3H)-one crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 9.1778 Å, b = 7.0270 Å, and c = 12.518 Å. Its hydrogen-bonded dimeric structure (N1–H1⋯O11) may influence solubility and stability .

- 6-Nitro-7-tosylquinazolin-4(3H)-one was characterized via HSQC and HMBC NMR, confirming the connectivity of the tosyl group at position 7 .

Biological Activity

3-Ethyl-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, characterized by its unique structural features, including an ethyl group at the 3-position and a nitro group at the 6-position. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent.

- Molecular Formula : C₁₀H₉N₃O₃

- Molecular Weight : Approximately 194.19 g/mol

- Structure : The compound features a quinazolinone ring system with specific substituents that influence its biological activity.

Biological Activities

The biological activities of this compound include:

- Antiproliferative Effects : Research has indicated significant antiproliferative activity against various cancer cell lines, suggesting its potential utility in cancer therapy. For instance, studies have shown that it exhibits cytotoxic effects on MCF-7 (breast cancer), PC3 (prostate cancer), and HT-29 (colon cancer) cell lines, with IC50 values indicating effective inhibition of cell growth at low concentrations .

-

Mechanism of Action : The compound appears to exert its effects through several mechanisms:

- Induction of Apoptosis : It has been reported to upregulate pro-apoptotic proteins such as BAX and downregulate anti-apoptotic proteins like Bcl2, promoting cell death in cancer cells .

- Cell Cycle Arrest : Evidence suggests that it may interfere with cell cycle progression, leading to growth inhibition in treated cells .

- Antibacterial and Antifungal Activities : Beyond its anticancer properties, this compound has demonstrated antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is helpful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Nitroquinazolin-4(3H)-one | Nitro at position 7 | Potential use in neuroprotection |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Chlorine at position 7 | Enhanced antibacterial activity |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | Fluorine at position 7 | Increased lipophilicity |

| 2-Amino-6-nitroquinazolin-4(3H)-one | Amino group at position 2 | Anticancer properties |

This table highlights how variations in substituents can lead to distinct biological activities and pharmacological profiles.

Case Studies

Several case studies have focused on the biological evaluation of quinazolinone derivatives, including this compound:

- Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that this compound can effectively inhibit cell growth in a dose-dependent manner across multiple cancer cell lines. For example, one study reported IC50 values ranging from 10 µM to 12 µM against PC3, MCF-7, and HT-29 cells .

- Mechanistic Studies : Further investigations into the molecular mechanisms revealed that treatment with this compound resulted in significant changes in gene expression related to apoptosis and cell cycle regulation. The upregulation of P53 and downregulation of CDK4 were particularly noted in treated MCF7 cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-6-nitroquinazolin-4(3H)-one, and what factors influence reaction yields?

- Methodology : The synthesis typically involves nitration of a precursor quinazolinone derivative. For example, nitration using concentrated H₂SO₄ and fuming HNO₃ at elevated temperatures (e.g., 373 K) is a common approach. Reaction yields are influenced by acid concentration, reaction time, and temperature control. Post-reaction purification via recrystallization (e.g., using acetic acid) ensures product purity .

- Key Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction kinetics.

- Temperature : Excessive heat may lead to byproducts like over-nitrated compounds.

- Purification : Recrystallization conditions must balance solubility and crystal growth.

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, e.g., distinguishing nitro and ethyl groups .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1679 cm⁻¹) .

- X-Ray Diffraction (XRD) : Resolves crystal packing and hydrogen bonding using programs like SHELXL .

- Data Interpretation : Compare experimental results with computational models (e.g., density functional theory) to validate structural assignments.

Q. How does solvent polarity affect the regioselectivity of nitro group introduction in quinazolinone derivatives?

- Mechanistic Insight : Polar solvents stabilize charged intermediates during electrophilic nitration. For example, DMSO enhances nitro group orientation at the C6 position due to its high dielectric constant .

- Experimental Validation : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent mixtures (e.g., ethanol/DMF) to minimize byproducts .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure of nitro-substituted quinazolinones, and how can they be addressed?

- Challenges :

- Disordered Atoms : Nitro groups may exhibit rotational disorder, complicating electron density maps.

- Hydrogen Atom Positioning : Use riding models (N–H = 0.86 Å, C–H = 0.93 Å) with isotropic displacement parameters (Uiso = 1.2×Ueq) .

- Solutions :

- Software Tools : SHELXL’s restraints (e.g., DFIX, SIMU) mitigate disorder .

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion .

Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be systematically analyzed?

- Approach :

Pharmacokinetic Profiling : Assess metabolic stability (e.g., cytochrome P450 assays) to explain reduced in vivo efficacy .

Dose-Response Studies : Compare IC₅₀ values across cell lines and animal models.

Solubility Adjustments : Use co-solvents (e.g., PEG 400) to enhance bioavailability .

- Case Study : Anticonvulsant activity discrepancies resolved by optimizing logP values for blood-brain barrier penetration .

Q. What strategies enhance pharmacological activity through functionalization of the quinazolinone core?

- Functionalization Routes :

- Thioacetylation : Introduce sulfur-containing groups at C2 via reactions with thioacetic acid .

- Heterocyclic Fusion : Synthesize pyridazinyl or benzimidazole derivatives to improve target binding .

Q. What in silico methodologies predict the reactivity of this compound in nucleophilic substitution reactions?

- Computational Workflow :

Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Validation : Cross-reference predicted reactivity with experimental kinetic data (e.g., Hammett plots) .

Properties

IUPAC Name |

3-ethyl-6-nitroquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c1-2-12-6-11-9-4-3-7(13(15)16)5-8(9)10(12)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHZIYFKMZBUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.